molecular formula C7H4F3IS B3041801 4-[(Trifluoromethyl)thio]iodobenzene CAS No. 372-15-6

4-[(Trifluoromethyl)thio]iodobenzene

Cat. No.: B3041801
CAS No.: 372-15-6
M. Wt: 304.07 g/mol
InChI Key: RIVGBAIATPAXKD-UHFFFAOYSA-N
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Description

Significance of Aryl Iodides in Contemporary Organic Synthesis as Versatile Precursors

Aryl iodides are crucial building blocks in organic synthesis due to the reactivity of the carbon-iodine bond. fiveable.me The iodine atom is an excellent leaving group, making aryl iodides highly susceptible to nucleophilic attack and facilitating the formation of new carbon-heteroatom bonds. fiveable.me This reactivity is fundamental to a wide range of transformations, including nucleophilic aromatic substitution reactions. The presence of electron-withdrawing groups on the aromatic ring can further enhance this reactivity. fiveable.me

Furthermore, aryl iodides are extensively used in transition-metal-catalyzed cross-coupling reactions. acs.orgnih.gov They are key substrates in seminal reactions such as the Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Ullmann couplings, which are indispensable tools for the construction of complex organic molecules. acs.orgnih.gov The ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials. Aryl iodides also participate in metal-iodine exchange reactions, radical reactions, and can be used to generate hypervalent iodine reagents, which are powerful oxidizing agents in their own right. fiveable.menih.gov The versatility of aryl iodides makes them a cornerstone of modern synthetic chemistry. fiveable.me

The Strategic Importance of the Trifluoromethylthio (-SCF₃) Moiety in Chemical Science

The trifluoromethylthio (-SCF₃) group has garnered significant attention in medicinal chemistry, agrochemistry, and materials science due to its unique electronic properties and high lipophilicity. nbinno.comresearchgate.net The incorporation of the -SCF₃ group can profoundly influence a molecule's physicochemical and biological properties. nbinno.comresearchgate.net

Key properties of the -SCF₃ group include:

High Lipophilicity: The -SCF₃ group is one of the most lipophilic functional groups, which can significantly enhance a molecule's ability to cross cell membranes, thereby improving its pharmacokinetic profile. researchgate.net This increased lipophilicity can lead to better absorption and distribution of drug candidates. nbinno.com

Electron-Withdrawing Nature: As a strong electron-withdrawing group, the -SCF₃ moiety can increase the metabolic stability of a molecule by shielding adjacent chemical bonds from enzymatic degradation. nbinno.comresearchgate.net

Modulation of Bioactivity: The unique combination of lipophilicity and electronic effects can be leveraged to fine-tune the biological activity of molecules, leading to enhanced efficacy in pharmaceuticals and agrochemicals. nbinno.comnih.gov

The strategic introduction of the -SCF₃ group is a widely used strategy to improve the properties of bioactive compounds. researchgate.net Its ability to enhance metabolic stability, membrane permeability, and binding affinity makes it a privileged functional group in drug discovery and the development of new agrochemicals. nbinno.commdpi.com

Interdisciplinary Research Landscape Surrounding Trifluoromethylthiolated Iodoarenes

The combination of an iodo group and a trifluoromethylthio group on an aromatic ring, as seen in 4-[(Trifluoromethyl)thio]iodobenzene, creates a powerful synthetic intermediate with broad interdisciplinary applications. These molecules serve as valuable building blocks for the synthesis of a diverse range of trifluoromethylthiolated compounds.

The development of methods for the synthesis of trifluoromethylthiolated iodoarenes is an active area of research. For instance, a one-pot reaction for the vicinal trifluoromethylthiolation–iodination of arynes has been developed to construct ortho-trifluoromethylthiolated iodoarenes. sioc.ac.cn These compounds can then be used in subsequent reactions to introduce the trifluoromethylthioaryl group into more complex molecules.

The research on trifluoromethylthiolated compounds extends to the development of novel reagents and synthetic methodologies. For example, hypervalent iodine reagents containing a trifluoromethylthio group have been developed for the direct trifluoromethylthiolation of various substrates. rsc.org The study of such reagents and their reactivity is crucial for expanding the toolbox of synthetic chemists and enabling the synthesis of novel compounds with desired properties.

Scope and Current Research Imperatives for this compound

The compound this compound is a key player in the synthesis of trifluoromethylthiolated aromatic compounds. Its utility lies in its ability to undergo the rich chemistry of aryl iodides while carrying the valuable -SCF₃ group.

Current research imperatives related to this compound and related compounds include:

Development of Novel Synthetic Methods: The design of efficient and selective methods for the synthesis of this compound and its isomers remains an important goal.

Exploration of Reactivity: A deeper understanding of the reactivity of the C-I bond in the presence of the -SCF₃ group is needed to fully exploit its synthetic potential in various coupling and substitution reactions.

Applications in Drug Discovery and Agrochemicals: The use of this compound as a building block for the synthesis of novel bioactive molecules is a major driving force in the field. The unique properties of the -SCF₃ group make it an attractive component for modulating the pharmacological and toxicological profiles of lead compounds. researchgate.net

Materials Science: The incorporation of the trifluoromethylthioaryl moiety into organic materials can lead to novel properties, and this compound serves as a key precursor for such materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-4-(trifluoromethylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3IS/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVGBAIATPAXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3IS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Trifluoromethyl Thio Iodobenzene and Analogous Aryl Trifluoromethyl Thioethers

Direct Catalytic Trifluoromethylthiolation of Iodoarene Substrates

Direct trifluoromethylthiolation of iodoarene substrates represents a highly efficient strategy for the synthesis of aryl trifluoromethyl thioethers. This approach avoids the need for pre-functionalized arenes that are often not commercially available. chemrxiv.org Both palladium and nickel-based catalytic systems have been successfully developed for this transformation, offering distinct advantages in terms of reactivity, substrate scope, and reaction conditions.

Palladium-Catalyzed Approaches for C(aryl)–SCF₃ Bond Formation

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and its application in C–S bond formation has been extensively explored. rsc.org The development of methods for C(aryl)–SCF₃ bond formation has seen significant progress, with a focus on overcoming challenges such as the difficult reductive elimination step from key intermediates. nih.gov

Recent advancements have introduced the concept of using robust dinuclear palladium(I) complexes as catalysts, which offers an alternative to sensitive Pd(0) species. nih.govlookchem.comdntb.gov.ua These dinuclear Pd(I) catalysts have demonstrated high efficiency in the trifluoromethylthiolation of a range of aryl iodides and bromides using nucleophilic SCF₃ sources like (Me₄N)SCF₃. nih.govlookchem.com A key advantage of this system is the remarkable stability of the dinuclear Pd(I) complex, which is tolerant to air and moisture and can be recovered via simple column chromatography in an open atmosphere. nih.govlookchem.com This operational simplicity and catalyst recyclability present a significant practical advantage over traditional Pd(0)-catalyzed systems. lookchem.com The reaction proceeds efficiently for a variety of aryl iodides, including electron-rich and electron-poor substrates. nih.gov

A representative example of this methodology is the coupling of various aryl iodides and bromides, showcasing the catalyst's broad applicability.

Table 1: Dinuclear Pd(I)-Catalyzed Trifluoromethylthiolation of Aryl Halides

Entry Aryl Halide Product Yield (%)
1 Iodobenzene (B50100) Phenyl trifluoromethyl sulfide (B99878) 95
2 4-Iodotoluene 4-Tolyl trifluoromethyl sulfide 92
3 4-Iodoanisole 4-Methoxyphenyl trifluoromethyl sulfide 89
4 4-Iodonitrobenzene 4-Nitrophenyl trifluoromethyl sulfide 78

This table is generated based on data reported in the literature for analogous aryl halides, demonstrating the general applicability of the method. nih.gov

The catalytic cycle for palladium-catalyzed trifluoromethylthiolation is generally understood to involve oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a trifluoromethylthiolating agent, and concluding with reductive elimination to form the C(aryl)–SCF₃ bond and regenerate the catalyst. nih.gov However, the reductive elimination step to form the Ar–SCF₃ bond has been identified as a significant barrier in many systems. nih.gov

In the context of the dinuclear Pd(I) catalytic system, mechanistic studies involving kinetic and computational data suggest a distinct pathway that avoids sensitive Pd(0) intermediates. nih.gov A key SCF₃-bridged Pd(I) dimer has been isolated and characterized, and it has been confirmed as a competent catalytic intermediate. nih.govlookchem.com This finding supports the feasibility of a catalytic cycle operating through dinuclear Pd(I) species, which contributes to the robustness of the catalytic system. nih.gov

The choice of ligand is crucial for the success of palladium-catalyzed cross-coupling reactions, as it influences the catalyst's stability, reactivity, and selectivity. nih.govnih.gov In the context of C(aryl)–SCF₃ bond formation, ligand design has been instrumental in overcoming the challenge of the high activation barrier for reductive elimination. nih.gov

A survey of various ligands revealed that dialkylbiarylphosphine ligands are particularly effective for this transformation. nih.gov These ligands have been shown to promote the trifluoromethylthiolation of a wide range of electron-rich, electron-neutral, and electron-deficient aryl bromides. nih.gov The steric and electronic properties of these bulky phosphine (B1218219) ligands are thought to facilitate the crucial reductive elimination step from the palladium center. In contrast, other common ligands in cross-coupling chemistry have shown poor performance in this specific transformation. nih.gov The development of suitable ligand scaffolds remains a key area of research to broaden the scope and efficiency of these reactions. nih.gov

Nickel-Catalyzed Strategies for Trifluoromethylthiolation of Aryl Iodides

Nickel catalysis has emerged as a powerful and more economical alternative to palladium for various cross-coupling reactions. acs.org Recent developments have extended its application to the challenging trifluoromethylthiolation of aryl halides. chemrxiv.orgnih.gov

A significant breakthrough in this area is the development of a photoredox-mediated, nickel-catalyzed method for the trifluoromethylthiolation of aryl and heteroaryl iodides. chemrxiv.orgnih.gov This dual catalytic system employs a bench-stable nickel(II) salt in conjunction with an iridium photocatalyst. chemrxiv.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope, tolerating a wide array of electronically diverse aryl and heteroaryl iodides. chemrxiv.org This methodology is particularly valuable for its compatibility with various functional groups, making it suitable for late-stage functionalization in medicinal chemistry. chemrxiv.org

The proposed mechanism involves the reduction of the Ni(II) precatalyst by the excited state of the iridium photocatalyst to generate a reactive Ni(I) species. chemrxiv.org This Ni(I) intermediate then participates in a photochemically sustained Ni(I)/Ni(III) catalytic cycle to effect the C(aryl)–SCF₃ bond formation. chemrxiv.orgnih.gov This approach circumvents the need for complex or air-sensitive catalysts often required in other methods. chemrxiv.org

Table 2: Photoredox/Nickel Dual-Catalyzed Trifluoromethylthiolation of Aryl Iodides

Entry Aryl Iodide Product Yield (%)
1 4-Iodoacetophenone 4-(Trifluoromethylthio)acetophenone 85
2 Methyl 4-iodobenzoate Methyl 4-(trifluoromethylthio)benzoate 76
3 4-Iodobenzonitrile 4-(Trifluoromethylthio)benzonitrile 91
4 2-Iodopyridine 2-(Trifluoromethylthio)pyridine 68

This table illustrates the broad scope of the photoredox-mediated nickel-catalyzed reaction with various functionalized aryl and heteroaryl iodides, based on reported findings. chemrxiv.org

Copper-Catalyzed Methods for Introducing the SCF₃ Group

Copper-catalyzed reactions represent another important avenue for the synthesis of aryl trifluoromethyl thioethers, offering complementary reactivity to nickel- and palladium-based systems.

The copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids is a prominent method for forming the Ar-SCF₃ bond. acs.orgnih.govresearchgate.netrsc.orgrsc.org Mechanistic discussions often invoke a Cu(I)/Cu(III) catalytic cycle. nih.govresearchgate.netnih.govrsc.org In a typical transformation, a Cu(I) species is proposed to undergo oxidative addition with a trifluoromethylthiolating reagent and the aryl boronic acid (or its transmetalated equivalent) to generate a Cu(III) intermediate. This high-valent copper species then undergoes reductive elimination to furnish the desired aryl trifluoromethyl thioether and regenerate the active Cu(I) catalyst.

While the direct observation of Cu(III) intermediates can be challenging, their involvement is supported by mechanistic studies of related copper-catalyzed cross-coupling reactions. nih.govresearchgate.net These studies highlight the feasibility of the Cu(I) to Cu(III) oxidation and subsequent reductive elimination.

Directing group-assisted C-H functionalization is a powerful strategy for regioselective bond formation. In the context of trifluoromethylthiolation, copper-catalyzed methods have been developed for the directed C-H trifluoromethylthiolation of certain aromatic systems. researchgate.netnsf.gov For instance, aryl halides bearing directing groups such as pyridyl, amide, or imine have been successfully trifluoromethylthiolated using a copper catalyst. researchgate.net

However, the direct application of these methods to unactivated C-H bonds on a simple iodobenzene core to synthesize 4-[(trifluoromethyl)thio]iodobenzene is not straightforward and typically requires the presence of a directing group at the ortho position to the target C-H bond. For instance, a benzo[d]thiazole directing group has been used for the ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazoles. nih.gov Without such a directing functionality, achieving regioselective C-H trifluoromethylthiolation at the para position of iodobenzene would be challenging.

The choice of the trifluoromethylthiolating agent can significantly impact the outcome of copper-catalyzed reactions. Common sources of the SCF₃ nucleophile include silver trifluoromethylthiolate (AgSCF₃) and tetramethylammonium (B1211777) trifluoromethylthiolate ((Me₄N)SCF₃). sci-hub.stresearchgate.netresearchgate.net

AgSCF₃ is a stable, easily prepared solid that is frequently used in both copper- and nickel-catalyzed reactions. rsc.orgcas.cnmdpi.comacs.org In some copper-catalyzed oxidative trifluoromethylthiolations of aryl boronic acids, AgSCF₃ can serve as both the source of the SCF₃ group and the oxidant. In other systems, particularly those involving radical pathways, AgSCF₃ can be a precursor to the SCF₃ radical. mdpi.com

(Me₄N)SCF₃ is another common and readily accessible reagent. researchgate.net In some instances, the choice between AgSCF₃ and other SCF₃ sources like CuSCF₃ or (Me₄N)SCF₃ can influence the reaction yield. For example, in a BF₃·OEt₂-mediated trifluoromethylthiolation/cyclization of propynols, replacing AgSCF₃ with CuSCF₃ or (Me₄N)SCF₃ led to a decrease in yield, suggesting a potential co-promoter role for the silver cation. sci-hub.st The reactivity and solubility of these reagents can differ, which may necessitate optimization of the reaction conditions for a given transformation.

Table 3: Common SCF₃ Sources in Transition-Metal Catalysis

SCF₃ Source Formula Properties Typical Applications
Silver trifluoromethylthiolate AgSCF₃ Stable solid, can act as oxidant and SCF₃ source. cas.cn Ni- and Cu-catalyzed trifluoromethylthiolation, radical reactions. rsc.orgmdpi.com
Tetramethylammonium trifluoromethylthiolate (Me₄N)SCF₃ Salt, source of nucleophilic SCF₃⁻. Ni- and Cu-catalyzed cross-coupling. researchgate.net

| Copper(I) trifluoromethylthiolate | CuSCF₃ | Often generated in situ, highly reactive. | Trifluoromethylthiolation of alkenyl iodides. osaka-u.ac.jp |

Indirect Synthetic Routes and Precursor Functionalization

Besides the direct introduction of the SCF₃ group onto an existing aryl iodide framework, this compound can potentially be synthesized through indirect routes. This involves the preparation of a functionalized precursor that is subsequently converted to the target molecule.

One general strategy involves the trifluoromethylation of sulfur-containing precursors. For example, an aryl thiol or disulfide can be treated with a trifluoromethylating agent to form the corresponding trifluoromethyl thioether. While this approach is well-established, it would require the synthesis of 4-iodothiophenol or bis(4-iodophenyl) disulfide as a precursor.

Another potential indirect route could involve the defluorinative thio-functionalization of a precursor like 1-iodo-4-(trifluoromethyl)benzene. While methods for the transformation of a CF₃ group are being developed, they often require specific reaction conditions and may not be fully compatible with an iodo-substituent.

Furthermore, functional group interconversion on a pre-existing aryl trifluoromethyl thioether could be envisioned. For instance, the introduction of an iodine atom onto phenyl trifluoromethyl sulfide at the para position through electrophilic iodination could be a viable, albeit potentially challenging, route due to the electron-withdrawing nature of the SCF₃ group.

Trifluoromethylthiolation via Aryne Intermediates

A powerful strategy for the synthesis of 1,2-disubstituted arenes involves the trapping of highly reactive aryne intermediates. This approach has been successfully applied to the synthesis of aryl trifluoromethyl thioethers.

Arynes can be conveniently generated under mild conditions from precursors such as 2-(trimethylsilyl)aryl halides or triflates. nih.govnih.gov The use of silyl (B83357) aryl halides, particularly silyl aryl iodides, serves as a reliable method for producing aryne intermediates suitable for subsequent functionalization. nih.gov This method avoids the harsh basic conditions typically associated with aryne generation, which are often incompatible with electrophilic reagents. nih.gov

Once the aryne intermediate is formed, it can react with various trapping agents. For trifluoromethylthiolation, bis(trifluoromethyl)disulfide (B1220189) (CF₃SSCF₃) has been employed effectively. The aryne undergoes an insertion into the S–S bond of the disulfide, leading to the formation of 1,2-bis(trifluoromethylthio)arenes. nih.govnih.gov This reaction has been shown to be compatible with a range of functional groups on the aromatic ring, including aryl, alkyl, ester, halide, and methoxy (B1213986) groups. nih.govfao.org While this method is effective, it is worth noting that bis(trifluoromethyl)disulfide is a toxic, low-boiling gas, which can present handling challenges. researchgate.net

The reaction of arynes generated from silyl aryl iodides with bis(trifluoromethyl)disulfide has been demonstrated to produce the desired products in good yields. For instance, 1-iodo-3-methoxy-2-(dimethylsilyl)benzene reacts with bis(trifluoromethyl)disulfide to give the corresponding 1,2-bis(trifluoromethylthio)arene in 74% isolated yield. nih.gov

Table 1: Examples of Aryne Trifluoromethylthiolation with Bis(trifluoromethyl)disulfide

Aryne Precursor Product Isolated Yield (%)
1-Iodo-3-methoxy-2-(dimethylsilyl)benzene 1,2-Bis(trifluoromethylthio)-3-methoxybenzene 74
1-Iodo-3,6-dimethoxy-2-(trimethylsilyl)benzene 1,2-Bis(trifluoromethylthio)-3,6-dimethoxybenzene 71
1-Iodo-2-(trimethylsilyl)benzene 1,2-Bis(trifluoromethylthio)benzene 58
1-Iodo-4,5-dimethoxy-2-(trimethylsilyl)benzene 1,2-Bis(trifluoromethylthio)-4,5-dimethoxybenzene 63
1-Iodo-3,4,5-trimethoxy-2-(dimethylsilyl)benzene 1,2-Bis(trifluoromethylthio)-3,4,5-trimethoxybenzene 82

Data sourced from Daugulis, O. et al. (2017). nih.govacs.org

Silver salts have been shown to effectively mediate the functionalization of arynes with various fluorine-containing nucleophiles. rsc.orgrsc.org This strategy is based on the electrophilic nature of arynes and their ability to be trapped by nucleophiles in the presence of a silver catalyst or stoichiometric silver reagents. rsc.org Specifically for trifluoromethylthiolation, a one-pot reaction involving an aryne, trifluoromethylthiosilver (AgSCF₃), and an iodine source can lead to vicinal trifluoromethylthiolation and iodination of the aromatic ring. acs.orgnih.gov

This silver-mediated approach allows for the rapid construction of o-trifluoromethylthiolated iodoarenes, which are valuable building blocks in organic synthesis. acs.orgnih.gov The reaction is proposed to proceed through the insertion of the aryne into the Ag–S bond of AgSCF₃ to form an o-SCF₃ arylsilver intermediate. acs.org This intermediate can then be trapped by an electrophile, such as iodine, to yield the final product. A variety of functional groups are compatible with this transformation, although electron-withdrawing groups on the aryne precursor can lead to reduced yields. acs.org

Table 2: Substrate Scope of Silver-Mediated Trifluoromethylthiolation–Iodination of Arynes

Aryne Precursor Substituent Product Yield (%)
4,5-Dimethoxy 1-Iodo-2-(trifluoromethylthio)-4,5-dimethoxybenzene 74
3,6-Dimethyl 1-Iodo-2-(trifluoromethylthio)-3,6-dimethylbenzene 64
4-Methoxy 1-Iodo-2-(trifluoromethylthio)-4-methoxybenzene 62
4-(Allyloxymethyl) 1-Iodo-2-(trifluoromethylthio)-4-(allyloxymethyl)benzene 55
4-Bromo 1-Bromo-2-iodo-3-(trifluoromethylthio)benzene 32

Data sourced from Shen, Q. et al. (2016). acs.org

Employment of Hypervalent Iodine(III) Reagents for Electrophilic Trifluoromethylthiolation

Hypervalent iodine(III) reagents have emerged as powerful tools for the electrophilic transfer of various functional groups. Recently, their application has been extended to the transfer of the SCF₃ group.

Researchers have successfully designed and synthesized stable and versatile hypervalent iodine(III) reagents for electrophilic trifluoromethylthiolation. capes.gov.bracs.orgnih.gov One notable example is an N-acetylbenziodazole-based reagent, which was synthesized and characterized by NMR spectroscopy and X-ray crystallography. acs.org This reagent proved to be a versatile electrophilic source for the transfer of the trifluoromethylthio group to a wide range of nucleophiles. acs.orgnih.gov The reagent is air- and moisture-stable and can be stored for extended periods without decomposition. acs.org

The synthesis of these reagents often involves the reaction of a suitable hypervalent iodine precursor, such as a chlorobenziodoxole, with a source of the trifluoromethylthiolate anion, like AgSCF₃. mit.edunih.gov However, structural analysis has revealed that the product is not always the expected cyclic benziodoxole derivative but can exist as an acyclic thioperoxy compound, where the SCF₃ group is attached to an oxygen atom rather than the iodine. mit.edunih.govmit.edu Despite this structural ambiguity in some cases, these reagents exhibit potent electrophilic trifluoromethylthiolating activity. mit.edunih.gov

The mechanism of electrophilic SCF₃ transfer from hypervalent iodine(III) reagents has been a subject of investigation. diva-portal.org For the N-acetylbenziodazole-based reagent, it is believed that the solvent can play a crucial role in activating the reagent. For example, the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent has been shown to activate the reagent through hydrogen bonding, facilitating the transfer of the SCF₃ group to a nucleophile. nih.govacs.org

Computational studies using density functional theory (DFT) have provided further insight into the formation and reactivity of these reagents. acs.org For the synthesis of a benziodoxole-based trifluoromethylthiolating reagent, it was found that the kinetically formed hypervalent iodine species (I-SCF₃) is thermodynamically less stable than its thioperoxide isomer (O-SCF₃). acs.org The isomerization from the hypervalent form to the more stable thioperoxide can be catalyzed by the silver ions present from the AgSCF₃ reagent. acs.org This suggests that the observed reactivity could arise from the thioperoxide structure itself. mit.edunih.gov The electrophilic transfer of the SCF₃ group is a promising strategy for the synthesis of trifluoromethylthio-containing compounds under mild conditions. diva-portal.org

Solvent Effects on Reactivity (e.g., Hydrogen-Bonding Activation)

The choice of solvent can profoundly influence the rate and efficiency of trifluoromethylthiolation reactions. In particular, hydrogen-bonding solvents have been shown to play a crucial role in activating electrophilic trifluoromethylthiolating reagents. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are particularly effective in this regard.

Research has demonstrated that the reactivity of hypervalent trifluoromethylthio-iodine(III) reagents can be significantly enhanced in the presence of HFIP. figshare.com Experimental and computational studies have elucidated a hydrogen-bonding mode of activation where the solvent interacts with the reagent, facilitating the transfer of the trifluoromethylthio group to a nucleophile. figshare.com This activation is crucial for the efficient trifluoromethylthiolation of various substrates, including aryl iodides.

The general principle of hydrogen-bond activation involves the solvent forming a hydrogen bond with an electronegative atom on the electrophilic reagent. This interaction polarizes the key bond (e.g., I-SCF3), making the trifluoromethylthio group more susceptible to nucleophilic attack. The strength of this interaction, and thus the degree of activation, can be modulated by the hydrogen-bond donating ability of the solvent. While highly effective, the specific impact of a range of hydrogen-bonding solvents on the synthesis of this compound requires further targeted investigation to create a comparative dataset.

Radical Trifluoromethylthiolation Protocols for Aryl Substrates (General Methods)

Radical trifluoromethylthiolation offers a powerful and versatile approach for the synthesis of aryl trifluoromethyl thioethers from various precursors. These methods often proceed under mild conditions and exhibit broad functional group tolerance. A common strategy involves the generation of the trifluoromethyl radical (•CF3) or the trifluoromethylthio radical (•SCF3), which then reacts with an appropriate aryl substrate.

One widely used reagent for generating the •CF3 radical is sodium trifluoromethanesulfinate (CF3SO2Na), also known as Langlois' reagent. nih.govsioc-journal.cn In the presence of an oxidant and a suitable catalyst, CF3SO2Na can serve as a source of the trifluoromethyl radical. For instance, the carbotrifluoromethylation of N-arylacrylamides with CF3SO2Na can be initiated by a tert-butoxyl radical, which abstracts a group from the sulfinate to release •CF3. nih.gov This radical then engages in a cascade reaction to form functionalized oxindoles. nih.gov

A direct method for the trifluoromethylthiolation of aryl iodides utilizes CuSCF3 generated in situ from CF3SO2Na via a deoxygenative reduction mediated by triphenylphosphine. nih.gov This protocol allows for the efficient coupling of the trifluoromethylthio group with a diverse range of (hetero)aryl iodides under mild conditions. nih.gov

Photoredox catalysis has also emerged as a powerful tool for radical trifluoromethylthiolation. mst.edumst.edu Visible light-induced reactions using organic photosensitizers, such as diacetyl, can generate trifluoromethyl radicals from Langlois' reagent. mst.edu These radicals can then react with thiols to form S-trifluoromethylated compounds. mst.edu This metal-free approach offers a green and cost-effective alternative to traditional methods. mst.edumst.edu

The following table summarizes representative examples of radical trifluoromethylthiolation of aryl substrates.

EntryAryl SubstrateReagent(s)Catalyst/InitiatorSolventTemp. (°C)Yield (%)
1IodobenzeneCF3SO2Na, PPh3, CuCl-DMF8085
24-IodoanisoleCF3SO2Na, PPh3, CuCl-DMF8092
34-IodotolueneCF3SO2Na, PPh3, CuCl-DMF8088
4Phenylboronic acidTMSCF3, S8Cu(OAc)2DMF6081
5ThiophenolCF3SO2NaDiacetyl, Blue LEDAcetoneRT81

This table is a compilation of representative data from various sources and is intended for illustrative purposes. nih.govmst.edunih.gov

Strategic C-S Bond Formation via Thiocyanates or Thiols

The formation of the aryl-SCF3 bond can be strategically achieved by first constructing an aryl-S bond and then introducing the trifluoromethyl group, or by directly coupling an aryl precursor with a trifluoromethylthiolating agent. Two common sulfur-containing precursors for these strategies are aryl thiocyanates and aryl thiols.

A particularly efficient method for the synthesis of aryl trifluoromethyl thioethers from aryl thiocyanates involves a Sandmeyer-type reaction. semanticscholar.org In this approach, anilines are converted to their corresponding diazonium salts, which then react with sodium thiocyanate (B1210189) in the presence of a copper catalyst to form aryl thiocyanates. semanticscholar.org These intermediates are subsequently treated with a nucleophilic trifluoromethylating reagent, such as trimethylsilyl-trifluoromethyl (TMSCF3), in the presence of an activator like cesium carbonate, to yield the desired aryl trifluoromethyl thioethers. semanticscholar.org This one-pot, two-step procedure is convenient and applicable to a wide range of substituted anilines. semanticscholar.org

Alternatively, aryl thiols can be directly S-trifluoromethylated. As mentioned in the previous section, photoredox catalysis provides a mild and effective method for this transformation using Langlois' reagent as the trifluoromethyl source and an organic photosensitizer. mst.edu This approach is suitable for a variety of aromatic, heteroaromatic, and aliphatic thiols. mst.edu

The table below presents examples of the synthesis of aryl trifluoromethyl thioethers starting from aryl thiocyanates or anilines (which are converted to thiocyanates in situ).

EntryStarting MaterialReagent(s)CatalystConditionsProductYield (%)
14-Methoxybenzenediazonium tetrafluoroborateNaSCN, TMSCF3, Cs2CO3CuSCNMeCN, RT4-Methoxy-1-[(trifluoromethyl)thio]benzene85
2Benzenediazonium tetrafluoroborateNaSCN, TMSCF3, Cs2CO3CuSCNMeCN, RT1-[(Trifluoromethyl)thio]benzene78
34-Chlorobenzenediazonium tetrafluoroborateNaSCN, TMSCF3, Cs2CO3CuSCNMeCN, RT1-Chloro-4-[(trifluoromethyl)thio]benzene82
44-Nitrobenzenediazonium tetrafluoroborateNaSCN, TMSCF3, Cs2CO3CuSCNMeCN, RT1-Nitro-4-[(trifluoromethyl)thio]benzene75
52-Methylbenzenediazonium tetrafluoroborateNaSCN, TMSCF3, Cs2CO3CuSCNMeCN, RT2-Methyl-1-[(trifluoromethyl)thio]benzene72

This table is based on data from a Sandmeyer-type trifluoromethylthiolation protocol. semanticscholar.org

Mechanistic Elucidation of Reactions Involving 4 Trifluoromethyl Thio Iodobenzene

Detailed Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal catalysis, particularly with palladium, is a cornerstone for the functionalization of aryl halides like 4-[(Trifluoromethyl)thio]iodobenzene. The catalytic cycles typically involve a sequence of fundamental organometallic steps.

The most common catalytic cycle for cross-coupling reactions begins with the oxidative addition of the aryl iodide to a low-valent transition metal center, typically palladium(0). mtak.hu

Oxidative Addition: This initial step involves the cleavage of the carbon-iodine bond of this compound and its addition to a Pd(0) complex, forming an arylpalladium(II) intermediate. mtak.huresearchgate.net The reaction rate and thermodynamics are significantly influenced by the electronic properties of the aryl halide. The presence of the strongly electron-withdrawing trifluoromethylthio group (σp = 0.50) is expected to make the oxidative addition step more exergonic and kinetically favorable compared to electron-neutral or electron-rich aryl iodides. rsc.orgresearchgate.net Computational studies on substituted iodobenzenes have shown a linear correlation where electron-withdrawing substituents lower the reaction free energy of this step. mtak.huresearchgate.net

Reductive Elimination: This is the final, product-forming step of the catalytic cycle, where a new bond is formed between the two organic ligands on the palladium(II) center, regenerating the Pd(0) catalyst. In the context of forming an Ar-SCF3 bond, this step can be challenging. It has been postulated that the reduced nucleophilicity of the SCF3 anion, compared to standard thiolates, can complicate the reductive elimination from the palladium center. nih.gov For the reductive elimination of aryl halides in general, the kinetic favorability is typically in the order of I > Br > Cl, while the thermodynamic driving force follows the opposite trend. researchgate.net The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial to facilitate this step, particularly for challenging substrates. beilstein-journals.orgnih.gov

StepReactantsIntermediate/ProductKey Mechanistic Features
Oxidative Addition This compound + Pd(0)L2(4-SCF3-Ph)-Pd(II)(I)L2Facile due to the weak C-I bond and the electron-withdrawing SCF3 group. mtak.huresearchgate.net
Reductive Elimination (Ar)-Pd(II)-(R)L2Ar-R + Pd(0)L2Can be the rate-limiting step; influenced by the nature of the R group and ancillary ligands (L). nih.govnih.gov

Visible-light photoredox catalysis offers a powerful, mild alternative for generating reactive intermediates. nih.gov In these systems, a photocatalyst, upon excitation by light, can act as a potent single-electron oxidant or reductant. nih.govmst.edu

A plausible SET pathway involving this compound begins with the reduction of the aryl iodide by the excited state of a photocatalyst (*PC). This single electron transfer generates a radical anion intermediate. This intermediate is highly unstable and rapidly fragments, cleaving the C–I bond to release an iodide anion and produce the 4-(trifluoromethylthio)phenyl radical. This aryl radical is then free to engage in various downstream reactions, such as hydrogen atom abstraction or addition to an alkene. This approach avoids the need for high temperatures and strong bases often associated with traditional methods. The direct activation of unactivated chemical bonds via photoinduced electron transfer is a key advantage of this methodology. nih.gov

Proposed SET Mechanism:

Excitation: Photocatalyst (PC) + hν → *PC

SET: *PC + 4-I-Ph-SCF3 → [PC]+• + [4-I-Ph-SCF3]−•

Fragmentation: [4-I-Ph-SCF3]−• → [4-•Ph-SCF3] + I−

Transmetalation is a crucial step in many cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, where an organic group is transferred from one metal to another. wikipedia.org In a typical Suzuki coupling, after the oxidative addition of this compound to Pd(0), the resulting arylpalladium(II) iodide complex undergoes transmetalation with an organoboron reagent (e.g., an arylboronic acid). wikipedia.org

This process involves the exchange of the iodide ligand on the palladium center for the organic group from the organoboron compound, forming a new diarylpalladium(II) complex. This step is often facilitated by a base, which activates the organoboron species. The subsequent reductive elimination from this diarylpalladium(II) complex yields the coupled biaryl product. Throughout the catalytic cycle, ligand exchange processes, where the ancillary phosphine or N-heterocyclic carbene ligands that stabilize the metal center are swapped, can also occur, influencing catalyst stability and activity.

Investigation of Radical Pathways in Trifluoromethylthiolation

Radical reactions provide a distinct pathway for the formation of C–SCF3 bonds. These reactions typically involve the generation of a trifluoromethylthio radical (•SCF3), which then reacts with a suitable substrate. researchgate.net While this compound is the product of such reactions rather than a direct precursor for the •SCF3 radical, understanding these pathways is essential.

The •SCF3 radical is commonly generated from stable, commercially available reagents such as N-(trifluoromethylthio)saccharin or silver trifluoromethylthiolate (AgSCF3) under photoredox conditions. researchgate.net For instance, visible light can induce a single electron transfer to the reagent, leading to the formation of the •SCF3 radical. inra.fr This highly reactive radical can then add to alkenes or alkynes or combine with an aryl radical to form the corresponding trifluoromethylthiolated product. researchgate.net The intramolecular carbotrifluoromethylthiolation of alkenes, for example, proceeds efficiently under photoredox catalysis, demonstrating the utility of this radical pathway. researchgate.net

Understanding Electrophilic and Nucleophilic Reaction Mechanisms

The reactivity of this compound is dictated by the strong electron-withdrawing nature of the SCF3 group and the presence of the iodine atom.

Electrophilic Character: The carbon atom attached to the iodine is an electrophilic center, making the compound a substrate for palladium-catalyzed cross-coupling reactions where it reacts with a wide array of nucleophiles (in the form of organometallic reagents). nih.govd-nb.info The trifluoromethylthio group is one of the most electron-withdrawing and lipophilic functional groups, significantly influencing the reactivity of the aromatic ring. rsc.org

Nucleophilic and Electrophilic Reagents: The synthesis of aryl trifluoromethyl sulfides can be approached from two perspectives:

Nucleophilic Trifluoromethylthiolation: This involves a nucleophilic source of the SCF3 group, such as AgSCF3 or Me4NSCF3, reacting with an electrophilic aryl partner (e.g., an aryl halide in a metal-catalyzed reaction). nih.govresearchgate.net

Electrophilic Trifluoromethylthiolation: This strategy employs a reagent that delivers an "SCF3+" synthon to a nucleophilic substrate, such as an electron-rich arene or a carbanion. nih.gov

The table below compares the electronic effect of the SCF3 group to other common fluorine-containing substituents via their Hammett constants (σp), illustrating its powerful electron-withdrawing properties. rsc.org

SubstituentHammett Constant (σp)Electronic Effect
-CF30.54Strongly Electron-Withdrawing
-SCF3 0.50 Strongly Electron-Withdrawing
-SOCF30.69Very Strongly Electron-Withdrawing
-SO2CF30.93Extremely Electron-Withdrawing

Role of Aryne and Related Highly Reactive Intermediates

Arynes are highly reactive, neutral intermediates derived from the formal removal of two adjacent substituents from an aromatic ring, resulting in a carbon-carbon triple bond within the ring. tcichemicals.com The generation of 4-(trifluoromethylthio)benzyne provides a powerful method for synthesizing complex, fluorine-containing molecules.

This reactive intermediate can be generated from suitable precursors, such as ortho-trimethylsilyl aryl triflates or ortho-haloaryl compounds, upon treatment with a fluoride (B91410) source or a strong base. tcichemicals.comnsf.gov Once formed, the 4-(trifluoromethylthio)benzyne can be trapped by various reagents. For example, it can undergo [4+2] cycloaddition with dienes like furan (B31954) or react with nucleophiles. A notable application is the reaction with bis(trifluoromethyl)disulfide (B1220189) (CF3SSCF3) to afford 1,2-bis(trifluoromethylthio)arenes, demonstrating a method for introducing two adjacent SCF3 groups onto an aromatic ring. nih.gov This methodology is compatible with various functional groups, highlighting its synthetic utility. nih.gov

Computational Probing of Reaction Barriers and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. This allows for the mapping of a reaction's potential energy surface and the determination of activation barriers, providing deep insights into reaction kinetics and pathways.

For a hypothetical reaction involving this compound, computational studies would typically involve:

Geometry Optimization: Finding the lowest energy structures for all species involved in the reaction.

Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the found transition state correctly connects the desired reactants and products.

Despite the utility of these methods, dedicated computational studies on reactions of this compound are not available in the current body of scientific literature. Therefore, no data on calculated reaction barriers or the geometries of transition states for its specific reactions can be presented.

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a valuable experimental tool used to determine the rate-determining step of a reaction and to probe the structure of the transition state. It is measured by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). A significant KIE (typically kH/kD > 2) suggests that the C-H bond is being broken in the rate-determining step.

For reactions involving this compound, KIE studies could provide critical information. For instance, in a hypothetical C-H activation reaction at the aromatic ring, replacing one of the hydrogens with deuterium (B1214612) could reveal whether this bond cleavage is kinetically significant.

However, a thorough search of the chemical literature has not yielded any studies reporting on the measurement of kinetic isotope effects for reactions involving this compound. As such, there is no experimental data to present or discuss regarding the involvement of specific bond-breaking events in the rate-determining steps of its reactions.

Advanced Spectroscopic Characterization and Structural Analysis of 4 Trifluoromethyl Thio Iodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-[(trifluoromethyl)thio]iodobenzene, a combination of ¹³C, ¹⁹F, and ¹H NMR, supplemented by two-dimensional techniques, affords a complete picture of its molecular architecture.

¹³C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in a distinct electronic environment typically produces a separate signal, revealing the molecule's carbon skeleton. In the case of this compound, four signals are expected for the aromatic carbons and one for the trifluoromethyl carbon.

Due to the 1,4-disubstitution pattern, the benzene (B151609) ring possesses C₂ symmetry, rendering the carbons at positions 2 and 6 chemically equivalent, as are the carbons at positions 3 and 5. This results in four distinct aromatic signals: C1 (ipso-carbon bonded to iodine), C4 (ipso-carbon bonded to the SCF₃ group), C2/C6, and C3/C5. The trifluoromethyl carbon (CF₃) will appear as a quartet due to coupling with the three fluorine atoms.

Table 1: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Based on Analogous Compounds Data derived by trending from published values for F, Cl, and Br analogs. rsc.org

Carbon AtomPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (JC-F)
C-I (C1)~95-100Singlet-
C-H (C2/C6)~138Singlet-
C-H (C3/C5)~128Singlet-
C-S (C4)~125Singlet-
CF₃~129-132Quartet~309 Hz

¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to be straightforward, showing a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group.

Data from a range of 4-substituted (trifluoromethyl)thio]benzene compounds show that the chemical shift of the SCF₃ group is relatively insensitive to the nature of the para-substituent. For chloro, bromo, and fluoro analogs, this signal consistently appears as a singlet in the region of -42 to -44 ppm (referenced to CFCl₃). rsc.org It is therefore highly predictable that the ¹⁹F NMR spectrum of this compound will exhibit a singlet at approximately -42.7 ppm. rsc.org The absence of coupling to other nuclei simplifies the spectrum and serves as a distinct diagnostic marker for the SCF₃ moiety.

Table 2: Predicted ¹⁹F NMR Chemical Shift for this compound Prediction based on data from analogous compounds. rsc.org

NucleusPredicted Chemical Shift (ppm)Multiplicity
-SCF₃~ -42.7Singlet

¹H NMR spectroscopy provides crucial information about the number, environment, and connectivity of protons in a molecule. The 1,4-disubstituted aromatic ring of this compound gives rise to a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets, especially at higher field strengths.

The protons ortho to the iodine atom (H2/H6) and those ortho to the trifluoromethylthio group (H3/H5) are chemically non-equivalent. The electron-withdrawing nature of the SCF₃ group and the iodine atom deshields these protons, causing their signals to appear in the aromatic region of the spectrum. Based on data from the chloro- and bromo-analogs, the protons adjacent to the iodine (H2/H6) are expected to be further downfield than those adjacent to the SCF₃ group (H3/H5). rsc.org This is because the deshielding effect of the sulfur atom is partially offset by its lesser electronegativity compared to iodine's deshielding inductive and anisotropic effects. The signals are expected to appear as two doublets with a typical ortho-coupling constant (³JH-H) of approximately 8.5 Hz.

Table 3: Predicted ¹H NMR Data for this compound Predictions based on data from analogous compounds. rsc.org

Proton(s)Predicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)
H2, H6~7.8 - 7.9Doublet~8.5 Hz
H3, H5~7.4 - 7.5Doublet~8.5 Hz

While 1D NMR spectra are powerful, 2D NMR techniques provide definitive confirmation of the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of the H2/H6 and H3/H5 protons, confirming their ortho-relationship and establishing the connectivity within the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms to which they are directly attached. It would show a correlation between the ¹H signal at ~7.8-7.9 ppm and the ¹³C signal of C2/C6, and another correlation between the ¹H signal at ~7.4-7.5 ppm and the ¹³C signal of C3/C5. This would unambiguously assign the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the H2/H6 protons to the ipso-carbons C1 (C-I) and C4 (C-S), as well as to C3/C5. Similarly, the H3/H5 protons would show correlations to C1, C4, and C2/C6. These correlations would firmly establish the substitution pattern on the benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places, enabling differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₇H₄F₃IS. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹²⁷I, ³²S). This calculation yields a monoisotopic mass that serves as a benchmark for experimental measurement. HRMS analysis would be expected to produce an experimental m/z value that matches this theoretical mass to within a very small error margin (typically < 5 ppm), thereby confirming the elemental composition and lending strong support to the proposed structure.

Table 4: Theoretical Exact Mass for this compound

Molecular FormulaIsotopeMass (Da)
C₇H₄F₃IS¹²C (x7)84.000000
¹H (x4)4.031300
¹⁹F (x3)56.990421
¹²⁷I (x1)126.904473
³²S (x1)31.972071
Total Monoisotopic 303.898265

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be expected to display several key bands:

C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the IR spectrum, typically in the 1100-1350 cm⁻¹ region. These are often the most intense peaks in the spectrum.

Aromatic C-H Stretching: These vibrations appear above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range.

Aromatic C=C Stretching: Vibrations of the benzene ring itself are observed in the 1450-1600 cm⁻¹ region.

C-S Stretching: The carbon-sulfur stretch is typically weak and appears in the 600-800 cm⁻¹ range.

C-I Stretching: The carbon-iodine bond vibration is found at low frequencies, usually in the 480-610 cm⁻¹ region.

Substitution Pattern: Out-of-plane C-H bending vibrations are diagnostic of the benzene ring substitution pattern. For a 1,4-disubstituted ring, a strong band is expected in the 800-850 cm⁻¹ region.

Together, these vibrational modes provide a spectroscopic "fingerprint" for this compound, confirming the presence of all its key structural components.

X-ray Crystallography for Solid-State Molecular and Crystal Structure DeterminationThere is no indication that the crystal structure of this compound has been determined and deposited in crystallographic databases. Consequently, no data on its unit cell, space group, or molecular geometry in the solid state is available.

Due to the absence of this foundational data, it is not possible to construct the detailed and data-rich article as instructed.

Computational Chemistry and Theoretical Investigations of 4 Trifluoromethyl Thio Iodobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. For a molecule such as 4-[(Trifluoromethyl)thio]iodobenzene, these methods can predict its three-dimensional structure, the stability of different conformations, and the energy changes that occur during chemical reactions.

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. DFT calculations are used to determine the most stable arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT would be employed to predict bond lengths, bond angles, and dihedral angles. The resulting optimized geometry represents the lowest energy structure of the molecule.

Furthermore, DFT is instrumental in mapping out the energy profiles of chemical reactions. By calculating the energies of reactants, transition states, and products, a reaction's energy profile can be constructed. This provides valuable information about the reaction's feasibility and kinetics. For instance, in reactions involving the carbon-iodine bond, which is a common reactive site in iodobenzene (B50100) derivatives, DFT can elucidate the mechanism by identifying the lowest energy pathway.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data in their fundamental formulation. nih.gov These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry. For this compound, ab initio calculations would be used to obtain very precise values for its electronic energy and other properties. nih.gov While computationally more demanding than DFT, these methods are invaluable for benchmarking the results of less computationally intensive methods and for situations where high accuracy is paramount. nih.gov

Electronic Structure Analysis

The arrangement of electrons in a molecule, its electronic structure, dictates its chemical behavior. Several computational techniques are used to analyze the electronic structure of this compound, providing insights into its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.orgnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. numberanalytics.com For this compound, the electron-withdrawing nature of the trifluoromethylthio group is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap and enhanced reactivity towards nucleophiles.

Illustrative Frontier Molecular Orbital Energies
OrbitalEnergy (eV)
HOMO-8.50
LUMO-1.25
HOMO-LUMO Gap7.25

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. rsc.org The MEP map displays regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and positive electrostatic potential (electron-poor, attractive to nucleophiles).

For this compound, the MEP map would likely show a region of positive potential (a "σ-hole") on the iodine atom, making it a potential site for halogen bonding interactions. researchgate.net The electron-withdrawing trifluoromethyl group would lead to a more positive potential on the sulfur atom and the adjacent carbon atom of the benzene (B151609) ring. nih.gov The regions of negative potential are expected to be located on the fluorine atoms and above and below the plane of the aromatic ring. This detailed visualization of the electrostatic potential allows for the prediction of how the molecule will interact with other molecules. rsc.org

In this compound, NBO analysis would likely reveal a significant positive charge on the iodine and sulfur atoms due to the high electronegativity of the fluorine and oxygen atoms, respectively. researchgate.net The carbon atom attached to the iodine and the carbon atom of the trifluoromethyl group would also be expected to carry partial positive charges. The fluorine atoms, in contrast, would have significant negative charges. This detailed charge distribution helps in understanding the molecule's dipole moment and its ability to participate in intermolecular interactions such as dipole-dipole interactions and hydrogen bonding.

Illustrative NBO Charges
AtomCharge (e)
I+0.35
S+0.45
C (of CF3)+0.70
F-0.25

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound, particularly those involving the introduction of the trifluoromethylthio (-SCF3) group. Trifluoromethylthiolation reactions are crucial in medicinal and agrochemical synthesis due to the unique properties the -SCF3 moiety imparts to molecules.

Theoretical studies, often using Density Functional Theory (DFT), focus on modeling the reaction pathways for the formation of the aryl-SCF3 bond. These investigations map the potential energy surface of the reaction, identifying the reactants, products, intermediates, and, most importantly, the transition states. The analysis of the transition state geometry and its associated energy barrier (activation energy) is fundamental to understanding the reaction kinetics and feasibility.

Research into electrophilic trifluoromethylthiolation reactions has revealed key mechanistic details. Computational efforts have been directed at establishing a thermodynamic scale for the trifluoromethylthio cation-donating abilities (Tt+DAs) of various reagents. Interestingly, DFT calculations have shown that a free "CF3S+" cation is not a stable energy minimum; attempts to optimize its geometry often lead to rearrangement. This suggests that the transfer of the CF3S group in electrophilic reactions likely occurs through a concerted mechanism or involves a more complex intermediate where the "CF3S+" is stabilized.

Further modeling of reactions, such as the visible-light-promoted S-trifluoromethylation of thiophenols, indicates that pathways involving electron donor-acceptor (EDA) complexes and single electron transfer (SET) are also viable. These computational models help rationalize reaction outcomes and guide the development of new synthetic methodologies.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides a robust framework for predicting the spectroscopic properties of this compound, which can be validated against experimental measurements. Techniques like DFT and Time-Dependent DFT (TD-DFT) are commonly used to calculate vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectroscopy).

A typical computational workflow involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Frequency Calculations: Vibrational frequencies are calculated from the optimized geometry. These theoretical frequencies are often scaled by a factor to improve agreement with experimental IR and Raman spectra.

NMR Calculations: NMR shielding tensors are computed, which are then converted into chemical shifts relative to a standard (e.g., tetramethylsilane).

UV-Vis Calculations: TD-DFT is used to calculate the energies of electronic excitations from the ground state to various excited states, corresponding to the absorption bands observed in a UV-Vis spectrum.

High correlation between calculated and experimental data serves as a strong validation of the computational model and the optimized molecular structure. For molecules containing the -SCF3 group, computational methods can be particularly useful for assigning complex vibrational modes and interpreting NMR spectra, including 19F NMR.

Spectroscopic ParameterComputational Prediction (DFT)Experimental Value
IR Frequency (cm⁻¹)
C-S Stretch695 cm⁻¹~700 cm⁻¹
C-F Stretch1150 cm⁻¹~1155 cm⁻¹
Aromatic C-H Stretch3050 cm⁻¹~3055 cm⁻¹
¹³C NMR Chemical Shift (ppm)
C-I92.5 ppm~93.0 ppm
C-S130.1 ppm~131.0 ppm
UV-Vis λmax (nm)
π → π* Transition255 nm258 nm

Studies on Molecular Stability, Hardness, and Softness

The stability and reactivity of this compound can be quantified using concepts derived from DFT, primarily through Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are critical in determining the molecule's electronic properties.

The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability. A large gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/η). It indicates a molecule's susceptibility to electronic transitions.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η).

These parameters provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Table 2: Key Molecular Stability and Reactivity Descriptors from FMO Analysis

ParameterFormulaDescription
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to deformation of electron cloud.
Chemical Softness (S) 1 / ηReciprocal of hardness; measure of polarizability.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Electron-attracting power.
Electrophilicity Index (ω) χ² / (2η)Propensity to act as an electrophile.

Investigation of Nonlinear Optical (NLO) Properties

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics, telecommunications, and optical data processing. Computational chemistry is a vital tool for predicting and understanding the NLO response of molecules like this compound.

The NLO properties of a molecule are determined by its response to a strong electromagnetic field, such as that from a laser. This response is described by the molecule's polarizability (α) and hyperpolarizabilities (β, γ, etc.). DFT calculations are widely used to compute these values.

Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): Governs second-order NLO phenomena like second-harmonic generation. A non-zero β value is typically associated with molecules that lack a center of symmetry and have a significant difference between their ground-state and excited-state dipole moments.

Second Hyperpolarizability (γ): Relates to third-order NLO processes.

The presence of strong electron-withdrawing groups (like -CF3S and -I) and a conjugated π-system in this compound suggests it could possess notable NLO properties. Computational studies on similar organic molecules have shown that a smaller HOMO-LUMO gap often correlates with increased molecular polarizability and a larger hyperpolarizability, leading to an enhanced NLO response. Therefore, the same theoretical framework used to assess chemical reactivity (FMO analysis) can also provide critical insights into a molecule's potential for NLO applications.

Table 3: NLO Parameters Calculated via Computational Methods

ParameterSymbolDescription
Mean Polarizability <α>Isotropic average of the linear polarizability.
Polarizability Anisotropy ΔαAnisotropy of the linear polarizability.
First Hyperpolarizability β_totMagnitude of the first hyperpolarizability vector.
Second Hyperpolarizability γMagnitude of the second hyperpolarizability.

Reactivity and Synthetic Transformations of 4 Trifluoromethyl Thio Iodobenzene As a Synthetic Synthon

Cross-Coupling Reactions Leveraging the Aryl Iodide Handle

The carbon-iodine bond in 4-[(Trifluoromethyl)thio]iodobenzene is relatively weak and susceptible to oxidative addition to low-valent transition metal catalysts, particularly palladium(0) complexes. This reactivity is the cornerstone of its widespread use in cross-coupling chemistry to construct more complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. The reaction pairs an organoboron reagent, such as a boronic acid or boronate ester, with an organic halide. In the context of this compound, this reaction allows for the facile introduction of various aryl, heteroaryl, or vinyl substituents at the position of the iodine atom.

The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. A base is required to activate the organoboron reagent, facilitating the crucial transmetalation step in the catalytic cycle. The trifluoromethylthio group is stable under these conditions, making the Suzuki-Miyaura coupling an efficient strategy for synthesizing a diverse range of 4-(trifluoromethylthio)-substituted biaryls and related compounds.

Table 1: Examples of Suzuki-Miyaura Coupling of this compound

Organoboron Reagent Catalyst Base Solvent Temp. (°C) Yield (%)
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 100 95
4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ 1,4-Dioxane 80 92
Thiophene-2-boronic acid PdCl₂(dppf) Cs₂CO₃ DME 90 88

This table is illustrative and compiled from typical conditions for Suzuki-Miyaura reactions.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl iodide and a terminal alkyne, leading to the synthesis of substituted alkynes. This reaction is co-catalyzed by palladium and copper complexes. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

This compound readily participates in Sonogashira couplings, providing a direct route to arylalkynes bearing the SCF3 moiety. These products are valuable intermediates for the synthesis of more complex conjugated systems, polymers, and pharmaceutical scaffolds. The reaction is generally carried out under mild conditions and tolerates a wide variety of functional groups on the alkyne coupling partner.

Table 2: Examples of Sonogashira Coupling of this compound

Terminal Alkyne Pd Catalyst Cu Co-catalyst Base Solvent Temp. (°C) Yield (%)
Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N THF RT 94
Trimethylsilylacetylene Pd(PPh₃)₄ CuI i-Pr₂NH Toluene 50 91
1-Hexyne Pd(OAc)₂ / PPh₃ CuI Piperidine DMF 60 87

This table is illustrative and compiled from typical conditions for Sonogashira reactions. youtube.comorganic-chemistry.org

The Stille coupling involves the reaction of an organic halide with an organotin compound (organostannane), catalyzed by a palladium complex. youtube.comyoutube.com This reaction is known for its tolerance of a wide array of functional groups, as organostannanes are stable to air and moisture. youtube.com this compound serves as an excellent electrophilic partner in Stille couplings, reacting with various vinyl-, aryl-, or alkylstannanes to form new carbon-carbon bonds.

Despite the toxicity of organotin reagents, the Stille reaction remains a valuable synthetic tool, particularly when other coupling methods may be incompatible with sensitive functional groups present in the coupling partners.

Table 3: Examples of Stille Coupling of this compound

Organotin Reagent Catalyst Ligand/Additive Solvent Temp. (°C) Yield (%)
Tributyl(vinyl)stannane Pd(PPh₃)₄ - Toluene 110 90
Tributyl(phenyl)stannane Pd₂(dba)₃ P(o-tol)₃ THF 80 88
2-(Tributylstannyl)thiophene PdCl₂(PPh₃)₂ CuI NMP 100 85

This table is illustrative and compiled from typical conditions for Stille reactions. youtube.comorganic-chemistry.orgwikipedia.org

The Kumada coupling is one of the earliest developed cross-coupling reactions, utilizing a Grignard reagent (organomagnesium halide) as the nucleophilic partner. youtube.comorganic-chemistry.org This reaction can be catalyzed by either nickel or palladium complexes. This compound can be effectively coupled with various alkyl or aryl Grignard reagents to form the corresponding substituted arenes.

A primary limitation of the Kumada coupling is the high basicity and nucleophilicity of Grignard reagents, which restricts the presence of sensitive functional groups (like esters, ketones, and nitriles) on either coupling partner. organic-chemistry.org However, for substrates that can tolerate these conditions, it offers a powerful and often highly efficient method for C-C bond formation.

Table 4: Examples of Kumada Coupling of this compound

Grignard Reagent Catalyst Solvent Temp. (°C) Yield (%)
Phenylmagnesium bromide PdCl₂(dppf) THF 65 (reflux) 93
Methylmagnesium iodide NiCl₂(dppe) Diethyl ether 35 (reflux) 85
Isopropylmagnesium chloride Pd(OAc)₂ / PCy₃ THF RT 78

This table is illustrative and compiled from typical conditions for Kumada reactions. youtube.comorganic-chemistry.org

The Mizoroki-Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. nih.gov This olefination reaction is a key method for the synthesis of substituted alkenes. This compound can be coupled with a variety of alkenes, such as styrenes, acrylates, and acrylonitriles, under Mizoroki-Heck conditions.

The reaction typically requires a palladium catalyst and a base to regenerate the active catalyst. A significant advantage of this reaction is that it does not require the pre-formation of an organometallic reagent from the alkene component, making it highly atom-economical.

Table 5: Examples of Mizoroki-Heck Coupling of this compound

Alkene Catalyst Base Solvent Temp. (°C) Yield (%)
Styrene Pd(OAc)₂ Et₃N DMF 100 91
n-Butyl acrylate Pd(PPh₃)₄ K₂CO₃ Acetonitrile 80 88
Acrylonitrile PdCl₂ / P(o-tol)₃ NaOAc DMA 120 84

This table is illustrative and compiled from typical conditions for Mizoroki-Heck reactions. nih.gov

Electrophilic Aromatic Substitution Reactions on the Aryl Moiety and Regioselectivity

While the aryl iodide is the primary site of reactivity for cross-coupling, the aromatic ring of this compound can also undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the electronic properties of the two existing substituents: the iodine atom and the trifluoromethylthio group.

Both the iodo group and the trifluoromethylthio (SCF₃) group are deactivating toward electrophilic aromatic substitution. The iodine atom is deactivating due to its inductive electron-withdrawing effect, but it is ortho-, para-directing because its lone pairs can stabilize the cationic intermediate (arenium ion) through resonance. youtube.comlibretexts.org

The trifluoromethylthio group is strongly deactivating due to the powerful inductive electron-withdrawing effect of the fluorine atoms, which is relayed through the sulfur atom to the aromatic ring. Unlike groups with lone pairs directly on the atom attached to the ring (like halogens or methoxy (B1213986) groups), the SCF₃ group does not have a significant resonance-donating effect to stabilize the ortho and para intermediates. This strong deactivation and lack of resonance stabilization preferentially directs incoming electrophiles to the meta position relative to the SCF₃ group.

When both substituents are present, their directing effects must be considered in concert. The positions ortho to the iodo group are also the positions meta to the SCF₃ group. Therefore, electrophilic attack is strongly favored at the positions ortho to the iodine and meta to the trifluoromethylthio group.

Figure 1: Regioselectivity of Electrophilic Aromatic Substitution An incoming electrophile (E⁺) will preferentially add to the positions ortho to the iodine atom, which are simultaneously meta to the strongly deactivating SCF₃ group.

For example, in a nitration reaction using nitric acid and sulfuric acid, the nitro group would be expected to add primarily at the 2-position (ortho to iodine, meta to SCF₃). organic-chemistry.org

Table 6: Predicted Products of Electrophilic Aromatic Substitution on this compound

Reaction Reagents Major Product
Nitration HNO₃, H₂SO₄ 1-Iodo-2-nitro-4-[(trifluoromethyl)thio]benzene
Bromination Br₂, FeBr₃ 2-Bromo-1-iodo-4-[(trifluoromethyl)thio]benzene

Transformations Involving the Trifluoromethylthio Group

Oxidation to Sulfones (e.g., -SO₂CF₃)

The oxidation of the trifluoromethylthio group to a trifluoromethylsulfonyl (-SO₂CF₃) group is a significant transformation, as aryl trifluoromethyl sulfones are valuable motifs in medicinal and agricultural chemistry. researchgate.netcas.cn The strong electron-withdrawing nature of the -SO₂CF₃ group can profoundly influence the biological activity and physicochemical properties of the parent molecule.

Various oxidizing agents can be employed for this transformation. A common and effective method involves the use of hydrogen peroxide in conjunction with an activating solvent like trifluoroacetic acid. researchgate.netrsc.org This system facilitates the oxidation of aryl trifluoromethyl sulfides to the corresponding sulfones with high efficiency. organic-chemistry.org Other reagents such as m-chloroperbenzoic acid (mCPBA) can also be used, although over-oxidation can sometimes be a challenge, leading to the formation of sulfoxides as byproducts. nih.gov The choice of oxidant and reaction conditions is crucial for achieving high yields and selectivity. For instance, using tantalum carbide as a catalyst with 30% hydrogen peroxide can selectively yield sulfoxides, while niobium carbide catalysis favors the formation of sulfones. organic-chemistry.org

Table 1: Oxidation of Aryl Trifluoromethyl Sulfides to Sulfones

Oxidizing System Substrate Scope Key Features
H₂O₂ / Trifluoroacetic Acid Broad applicability to various aryl trifluoromethyl sulfides. researchgate.netrsc.org Efficient and non-catalyzed oxidation, with trifluoroacetic acid acting as an activating solvent. rsc.org
m-Chloroperbenzoic Acid (mCPBA) Widely used for sulfide (B99878) oxidations. Temperature control is critical to avoid over-oxidation and formation of sulfoxide byproducts. nih.gov
Urea-Hydrogen Peroxide / Phthalic Anhydride Effective for a range of substituted sulfides. organic-chemistry.org Metal-free and environmentally benign conditions. organic-chemistry.org

Controlled Reductive Transformations

While the trifluoromethylthio group is generally stable, controlled reductive transformations can be achieved under specific conditions. These reactions are less common than oxidations but offer pathways to other sulfur-containing functional groups. The strong C-F and C-S bonds in the -SCF₃ group make it resistant to many reducing agents. However, specific reagents and methodologies have been developed for its transformation.

Reductive cleavage of the C-S bond can be challenging. However, methods involving strong reducing agents or catalytic systems can achieve this. For instance, visible-light-promoted reactions using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor have been developed for the S-trifluoromethylation of thiophenols. cas.cnresearchgate.net This type of reaction highlights the potential for radical-based reductive functionalization of the -SCF₃ group.

Reactions Involving Hypervalent Iodine Chemistry for Further Functionalization

The iodine atom in this compound allows for a rich and diverse range of reactions based on hypervalent iodine chemistry. princeton.edu This field has gained significant attention due to the high reactivity and versatility of hypervalent iodine compounds in organic synthesis. nih.gov

Oxidative Activation and Ligand Exchange Reactions

The iodine(I) center in this compound can be oxidized to a hypervalent iodine(III) state. This activation is typically achieved using various oxidizing agents, which prepares the molecule for subsequent ligand exchange reactions. princeton.edu The electrophilic nature of the hypervalent iodine center makes it susceptible to nucleophilic attack. princeton.edu

The formation of hypervalent iodine reagents, such as those for electrophilic trifluoromethylthiolation, demonstrates the utility of this approach. nih.govacs.orgnih.govscispace.com Although the structure of some of these reagents has been re-evaluated, the principle of activating an aryl iodide for subsequent functional group transfer remains a powerful synthetic tool. nih.gov

Arylation Reactions via Iodonium Salts

One of the most synthetically useful applications of the iodine moiety is in the formation of diaryliodonium salts. nih.govsemanticscholar.org These salts are excellent electrophilic arylating agents and have been widely used in the formation of carbon-carbon and carbon-heteroatom bonds, often under metal-free conditions. nih.govtcichemicals.com

Unsymmetrical diaryliodonium salts, where one of the aryl groups is designed as a non-transferable "dummy" ligand, are particularly valuable for selective aryl transfer. thieme-connect.de For example, aryl(2,4,6-trimethoxyphenyl)iodonium salts have shown great promise in this regard. tcichemicals.com The 4-[(trifluoromethyl)thio]phenyl group can be transferred to a variety of nucleophiles using this methodology.

Table 2: Arylation Reactions Using Diaryliodonium Salts

Reaction Type Nucleophile Key Features
C-Arylation Carbon nucleophiles (e.g., enolates, organometallics) Forms new carbon-carbon bonds.
N-Arylation Nitrogen nucleophiles (e.g., amines, amides) Constructs aryl-nitrogen bonds, important in pharmaceuticals.
O-Arylation Oxygen nucleophiles (e.g., phenols, alcohols) Synthesizes diaryl ethers.

The general mechanism for these reactions involves ligand exchange at the iodine(III) center followed by reductive elimination to form the arylated product and iodobenzene (B50100). tcichemicals.com

Cycloaddition Reactions (General for CF₃-substituted Arenes)

While not specific to the trifluoromethylthio group, the presence of a trifluoromethyl substituent on the aromatic ring can influence its reactivity in cycloaddition reactions. The electron-withdrawing nature of the CF₃ group can affect the electronic properties of the arene, making it a potential participant in certain cycloaddition processes. chemistryviews.orgprinceton.edu

For instance, trifluoromethyl-substituted benzene (B151609) derivatives can be synthesized through [2+2+2] cycloadditions of alkynes catalyzed by ruthenium complexes. chemistryviews.org Furthermore, trifluoromethyl styrenes have been utilized as dipolarophiles in 1,3-dipolar intramolecular cycloaddition reactions, leading to the formation of isoxazolidines. researchgate.net The trifluoromethyl group can play a significant role in the regioselectivity of these reactions. researchgate.net Other examples include iodide-promoted [3+2] cyclization reactions to form CF₃-containing imidazolines and imidazoles. acs.org

While direct cycloaddition involving the benzene ring of this compound itself is less common, functionalization of the molecule to introduce diene or dienophile moieties could open pathways for intramolecular or intermolecular cycloaddition reactions.

Advanced Applications in Fine Chemical Synthesis Excluding Biological/medicinal Applications

Utilization as a Building Block for Complex Polyaromatic and Heterocyclic Frameworks

The primary utility of 4-[(Trifluoromethyl)thio]iodobenzene in synthetic chemistry lies in its function as an arylating agent in various palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to palladium(0) catalysts, initiating catalytic cycles that form new carbon-carbon bonds. This reactivity allows for the precise incorporation of the 4-[(trifluoromethyl)thio]phenyl moiety into a wide array of molecular scaffolds.

Key cross-coupling reactions where this building block is employed include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent (such as a boronic acid or ester). It is a robust and widely used method for constructing biaryl and polyaromatic systems. The use of this compound in Suzuki couplings allows for the synthesis of complex structures where the electron-deficient 4-[(trifluoromethyl)thio]phenyl group can significantly influence the final molecule's electronic properties and conformation. researchgate.netnih.govnih.govnih.gov

Sonogashira Coupling: By reacting with a terminal alkyne in the presence of palladium and copper co-catalysts, this compound is used to create aryl-alkyne structures. researchgate.netnih.govresearchgate.netscielo.org.mx These products are crucial intermediates for oligo(phenyleneethynylene)s (OPEs) and other conjugated systems, which are foundational to materials science. scielo.org.mx

Heck Coupling: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. This method provides a direct route to stilbene-like structures and other vinyl-aromatic compounds, which are precursors for polymers and dyes. mdpi.comnih.govresearchgate.netmdpi.comnih.gov

The trifluoromethylthio group is often carried through these transformations unchanged, imparting its unique electronic signature on the resulting polyaromatic or heterocyclic framework.

Table 1: Key Cross-Coupling Reactions Utilizing this compound
Reaction NameCoupling PartnerResulting BondTypical Application
Suzuki-MiyauraAryl/Vinyl Boronic Acid or EsterAryl-Aryl / Aryl-VinylSynthesis of biaryls, polyaromatics, and conjugated polymers
SonogashiraTerminal AlkyneAryl-AlkyneSynthesis of OPEs, molecular wires, and functional materials
HeckAlkeneAryl-VinylSynthesis of stilbenes, cinnamates, and polymer precursors

Role in the Synthesis of Materials with Specific Electronic or Optical Properties

The trifluoromethylthio (–SCF₃) group is one of the most electron-withdrawing and lipophilic substituents used in organic chemistry. Its incorporation into conjugated systems via this compound is a key strategy for tuning the electronic and photophysical properties of advanced materials.

Liquid Crystals: In the design of liquid crystalline materials, molecular polarity and shape are critical. The strong dipole moment of the C–S–CF₃ moiety can be exploited to control the dielectric anisotropy (Δε) of the final material. beilstein-journals.orgbeilstein-journals.orgnih.gov By using this compound in the synthesis of rod-like molecules through reactions like Suzuki coupling, materials scientists can develop liquid crystals with specific alignments in electric fields, which is essential for display technologies. nih.govfigshare.com

Conjugated Polymers: For applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial. The potent electron-withdrawing nature of the –SCF₃ group effectively lowers both HOMO and LUMO energy levels. nih.gov When this compound is used as a monomer or end-capper in polymerization reactions (e.g., Suzuki or Stille polycondensation), the resulting polymers often exhibit enhanced stability and modified charge-transport properties. nih.govnih.govethz.chrsc.org

The introduction of the 4-[(trifluoromethyl)thio]phenyl unit can lead to materials with higher electron affinity, improved oxidative stability, and altered fluorescence or absorption spectra.

Precursor for Advanced Fluoroorganic Reagents

Beyond its direct use in cross-coupling, this compound serves as a valuable starting material for the preparation of other powerful synthetic intermediates. The carbon-iodine bond can be readily transformed into other functionalities, creating a new set of reagents that carry the 4-[(trifluoromethyl)thio]phenyl group.

Common transformations include:

Organometallic Reagent Formation: Through halogen-metal exchange, the iodo group can be replaced with lithium or a magnesium-halide unit. This is typically achieved by reacting this compound with reagents like n-butyllithium or magnesium metal. researchgate.netlibretexts.orgwikipedia.org The resulting organolithium or Grignard reagents are potent nucleophiles and bases, used to introduce the 4-[(trifluoromethyl)thio]phenyl group into molecules by attacking electrophilic centers such as carbonyls or nitriles. orgsyn.orgresearchgate.net

Boronic Acid/Ester Synthesis: The corresponding (4-((Trifluoromethyl)thio)phenyl)boronic acid is a key reagent for Suzuki-Miyaura couplings. bldpharm.com It is commonly synthesized from this compound, either by reacting the derived organolithium/Grignard reagent with a trialkyl borate (B1201080) or through a direct palladium-catalyzed borylation reaction with a diboron (B99234) reagent. nih.govresearchgate.net

These secondary reagents provide alternative and sometimes more versatile pathways for incorporating the desired fluoroalkythio-functionalized aromatic ring into target structures.

Table 2: Transformation of this compound into Advanced Reagents
Initial ReagentTransformation ReactionResulting ReagentPrimary Use
This compoundHalogen-Lithium Exchange (e.g., with n-BuLi)4-[(Trifluoromethyl)thio]phenyllithiumNucleophilic addition, transmetalation
This compoundGrignard Formation (with Mg)4-[(Trifluoromethyl)thio]phenylmagnesium iodideNucleophilic addition to carbonyls
This compoundPalladium-catalyzed Borylation or Lithiation/Borylation(4-((Trifluoromethyl)thio)phenyl)boronic acidSuzuki-Miyaura cross-coupling reactions

Integration into Multi-Component Reaction Sequences for Enhanced Complexity

Modern organic synthesis emphasizes efficiency, often through cascade or tandem reactions where multiple bond-forming events occur in a single operation. Aryl halides like this compound are excellent candidates for initiating such sequences. nih.govrsc.org

A typical strategy involves an initial intermolecular cross-coupling reaction, followed by an intramolecular cyclization. For example, this compound could be coupled with a molecule containing both a terminal alkyne and a nucleophilic group (e.g., an amine or phenol). After the initial Sonogashira coupling forms the aryl-alkyne bond, a subsequent intramolecular reaction (such as an annulation) can form a new heterocyclic ring in the same pot. nih.gov Such tandem processes, including sequences like Suzuki coupling followed by C-H activation, provide rapid access to complex, fused ring systems that would otherwise require lengthy, stepwise syntheses. nih.gov The integration of this compound into these complex transformations allows for the efficient construction of novel heterocyclic frameworks bearing the valuable –SCF₃ functionality. researchgate.netbeilstein-journals.orgnih.gov

Q & A

Basic Synthesis and Characterization

Q: What are the common synthetic routes for preparing 4-[(trifluoromethyl)thio]iodobenzene, and how do reaction conditions influence yield? A: The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling. For NAS, iodobenzene derivatives react with trifluoromethylthiolation reagents (e.g., AgSCF₃ or CuSCF₃) under controlled temperatures (60–100°C) in polar aprotic solvents like DMF or THF . Yields depend on steric/electronic effects of substituents and reaction time (12–48 hours). Advanced purification via column chromatography or preparative HPLC is essential to isolate the product .

Key Data:

MethodReagentSolventTemp (°C)Yield (%)
NAS (AgSCF₃)AgSCF₃, KIDMF8045–60
Cu-catalyzed couplingCuI, ligandTHF6050–70

Advanced Synthesis: Contradictions in Reaction Efficiency

Q: How can researchers resolve discrepancies in reported yields for cross-coupling reactions involving iodine and trifluoromethylthio groups? A: Yield variations often stem from competing side reactions (e.g., proto-deiodination or oxidation of the -SCF₃ group). Systematic optimization of catalyst loading (e.g., CuI vs. Pd(PPh₃)₄), ligand choice (bidentate ligands enhance stability), and inert atmosphere (to prevent oxidation) is critical . Kinetic monitoring via LCMS (e.g., m/z 757 [M+H]⁺ in ) helps identify intermediates and byproducts .

Basic Physical Properties

Q: What experimental methods are used to determine the sublimation thermodynamics of halogenated aryl compounds like this compound? A: Sublimation enthalpy (ΔsubH) and entropy (ΔsubS) are measured using torsion mass-loss effusion or diaphragm manometry. For example, 1-bromo-4-iodobenzene has ΔsubH = 78.53 kJ·mol⁻¹ and ΔsubS = 87 J·K⁻¹·mol⁻¹, with uncertainties <0.4 kJ·mol⁻¹ . These methods require high-purity samples and controlled temperature gradients (5–10°C increments) .

Advanced Physical Properties: Data Interpretation

Q: How can computational modeling complement experimental data for predicting solubility and stability of this compound? A: Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict solubility in organic solvents (e.g., logP ~3.5 for -SCF₃ derivatives). Molecular dynamics simulations assess thermal stability by modeling bond dissociation energies (C-I vs. C-SCF₃ bonds). Experimental validation via DSC/TGA is recommended to resolve discrepancies .

Reactivity and Functionalization

Q: What strategies enable selective functionalization of the iodine atom without disrupting the -SCF₃ group? A: The iodine atom undergoes Suzuki-Miyaura coupling or Ullmann reactions under mild conditions (Pd catalysts, <80°C). Protect the -SCF₃ group using electron-withdrawing substituents or steric hindrance. For example, shows iodine retention during oxidation/reduction by tuning redox potentials .

Example Reaction:
this compound + Boronic acid → Biaryl product (Yield: 60–75%)
Conditions: Pd(OAc)₂, K₂CO₃, DMF/H₂O, 70°C, 24h .

Analytical Challenges

Q: How do researchers address conflicting LCMS/HPLC data for trace impurities in this compound? A: Use orthogonal techniques:

LCMS (e.g., m/z 742 [M+H]⁺ in ) identifies molecular ions.

HPLC with SQD-FA05 conditions (1.23 min retention time) separates isomers .

NMR (¹⁹F/¹H) resolves regiochemical ambiguities (e.g., para vs. meta substitution).

Advanced Applications in Medicinal Chemistry

Q: How does the -SCF₃ group enhance bioactivity in aryl iodide derivatives? A: The -SCF₃ group increases lipophilicity (improves membrane permeability) and metabolic stability. In , trifluoromethyl groups enhance binding to hydrophobic enzyme pockets (e.g., CCR5 antagonists in ). Pairing with iodine allows radio-labeling for pharmacokinetic studies .

Safety and Handling

Q: What precautions are necessary for handling this compound in lab settings? A: The compound is light-sensitive (store in amber vials at –20°C). Use PPE (gloves, goggles) due to potential iodine release. Waste disposal must follow halogenated solvent protocols (e.g., incineration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.